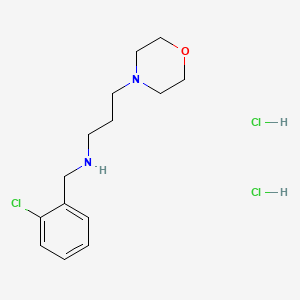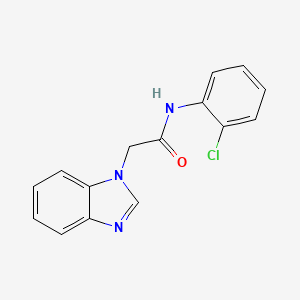
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It is a pyrazole-based compound that has been designed to target specific enzymes and pathways involved in various biological processes.
Wirkmechanismus
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting specific enzymes and pathways involved in various biological processes. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell division and proliferation. 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide also inhibits the production of inflammatory cytokines by targeting specific signaling pathways. In addition, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate specific neurotransmitter pathways, which can improve cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve tissue damage. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, which makes it a versatile tool for researchers. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects. Another limitation is that it may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are various future directions for 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide research. One direction is to investigate its potential as a cancer therapy, either alone or in combination with other therapies. Another direction is to investigate its potential as an anti-inflammatory therapy, either alone or in combination with other therapies. In addition, further research is needed to fully understand its effects on neurological function and cognitive performance. Finally, more research is needed to investigate its safety and potential side effects in humans.
Synthesemethoden
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxybenzaldehyde and methylhydrazine to form 2-methoxybenzylhydrazine. This intermediate is then reacted with 4-chloro-1-methylpyrazole-5-carboxylic acid to form the final product, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function by targeting specific neurotransmitter pathways.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17-12(10(14)8-16-17)13(18)15-7-9-5-3-4-6-11(9)19-2/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADCMMFECNHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)

![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)



![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5489741.png)
![2-(3-methylisoxazol-5-yl)-N-[(3-propylisoxazol-5-yl)methyl]acetamide](/img/structure/B5489746.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)